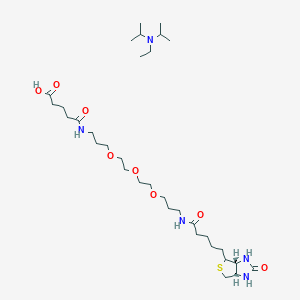
O-(N-Biotiny-NH-(PEG)2-COOH.DIPEA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(N-Biotiny-NH-(PEG)2-COOH.DIPEA: is a novel biotin derivative that incorporates a hydrophilic 20-atom polyethylene glycol (PEG) spacer between the peptide and biotin. This design significantly improves the solubility of the resultant peptide and reduces steric hindrance between the peptide and biotin, leading to better avidin binding and higher biological activity .
準備方法
Synthetic Routes and Reaction Conditions: The biotin-PEG derivative can be easily incorporated using any standard coupling method as the final step in solid-phase peptide synthesis (SPPS), immediately prior to cleavage of the peptide from the resin . The reaction typically involves the use of N,N-Diisopropylethylamine (DIPEA) as a base to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of O-(N-Biotiny-NH-(PEG)2-COOH.DIPEA involves large-scale SPPS techniques, ensuring high purity and yield. The process is optimized to maintain the integrity of the PEG spacer and the biotin moiety, ensuring the final product’s efficacy and stability .
化学反応の分析
Types of Reactions:
Biotinylation: The primary reaction involving O-(N-Biotiny-NH-(PEG)2-COOH.DIPEA is biotinylation, where it reacts with peptides or proteins to attach the biotin moiety.
Substitution Reactions: The compound can undergo substitution reactions where the PEG spacer can be modified or replaced with other functional groups.
Common Reagents and Conditions:
Reagents: DIPEA, N-Hydroxysuccinimide (NHS), and carbodiimides are commonly used in the reactions involving this compound.
Major Products Formed:
Biotinylated Peptides/Proteins: The major products are biotinylated peptides or proteins, which have enhanced solubility and biological activity due to the PEG spacer.
科学的研究の応用
Chemistry:
Peptide Synthesis: Used in SPPS to improve the solubility and biological activity of peptides.
Bioconjugation: Facilitates the attachment of biotin to various molecules, aiding in the study of molecular interactions.
Biology:
Protein Labeling: Used to label proteins with biotin for detection and purification purposes.
Cell Imaging: Enhances the visualization of cellular components by attaching biotin to specific biomolecules.
Medicine:
Drug Delivery: The PEG spacer improves the pharmacokinetics of biotinylated drugs, enhancing their efficacy and reducing side effects.
Diagnostics: Used in diagnostic assays to detect specific biomolecules with high sensitivity.
Industry:
Biotechnology: Employed in the production of biotinylated enzymes and antibodies for various applications.
Pharmaceuticals: Used in the development of biotinylated drugs and therapeutic agents
作用機序
Mechanism: The compound exerts its effects by facilitating the attachment of biotin to peptides or proteins. The PEG spacer reduces steric hindrance, allowing better interaction with avidin or streptavidin, which are commonly used in biotin-binding assays.
Molecular Targets and Pathways:
類似化合物との比較
- N-Biotinyl-NH-(PEG)11-COOH
- Fmoc-N-amido-dPEG8-acid
- Fmoc-Lys(biotin)-OH
- Fmoc-Glu(biotinyl-PEG)-OH
Uniqueness: O-(N-Biotiny-NH-(PEG)2-COOH.DIPEA stands out due to its 20-atom PEG spacer, which significantly enhances the solubility and reduces steric hindrance compared to other biotin derivatives. This results in better biological activity and more efficient biotinylation .
特性
分子式 |
C33H63N5O8S |
|---|---|
分子量 |
689.9 g/mol |
IUPAC名 |
5-[3-[2-[2-[3-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-5-oxopentanoic acid;N-ethyl-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C25H44N4O8S.C8H19N/c30-21(7-2-1-6-20-24-19(18-38-20)28-25(34)29-24)26-10-4-12-35-14-16-37-17-15-36-13-5-11-27-22(31)8-3-9-23(32)33;1-6-9(7(2)3)8(4)5/h19-20,24H,1-18H2,(H,26,30)(H,27,31)(H,32,33)(H2,28,29,34);7-8H,6H2,1-5H3/t19-,20?,24-;/m1./s1 |
InChIキー |
QHGWMUWTURKJLL-WDWXQTNFSA-N |
異性体SMILES |
CCN(C(C)C)C(C)C.C1[C@@H]2[C@H](C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC(=O)O)NC(=O)N2 |
正規SMILES |
CCN(C(C)C)C(C)C.C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC(=O)O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















